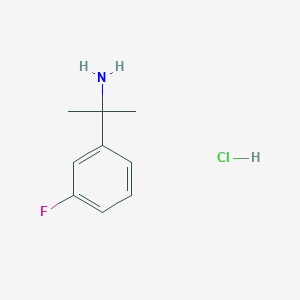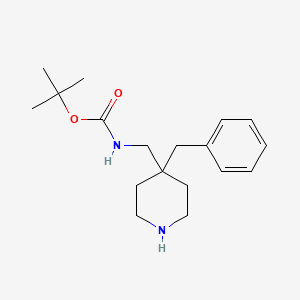
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate: is a chemical compound with the molecular formula C23H36N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other carbamates, it may interact with its targets through the carbamate functional group, which can form reversible covalent bonds with amino acid residues in target proteins .
Pharmacokinetics
For instance, the presence of the tert-butyl group might affect its lipophilicity and thus its absorption and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate typically involves the reaction of 4-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like or . These reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a lead compound in the development of new drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-methylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-phenylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate
Comparison: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity. These differences can affect its suitability for various applications, making it a distinct and valuable compound in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-benzylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-14-18(9-11-19-12-10-18)13-15-7-5-4-6-8-15/h4-8,19H,9-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFKZZJOVSGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
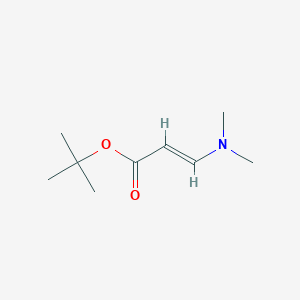
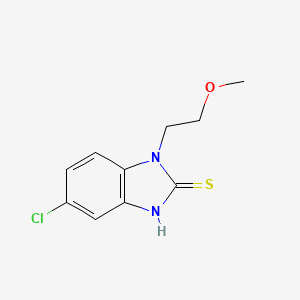
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)
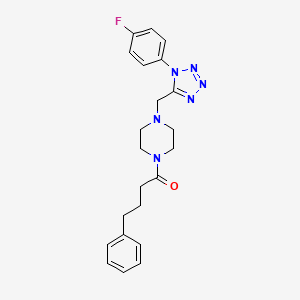
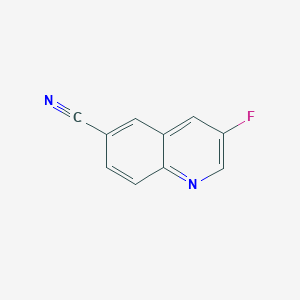
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
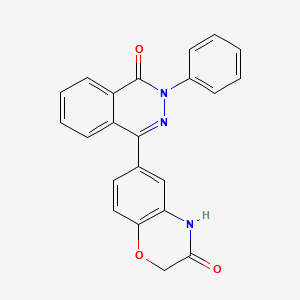
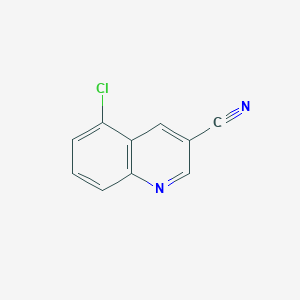
![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)

![11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2783348.png)

